molecular formula C9H12Cl2N2O2 B3010380 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride CAS No. 324009-20-3

2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride

Cat. No.: B3010380
CAS No.: 324009-20-3
M. Wt: 251.11
InChI Key: BZEKDZYXGJZHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C9H12Cl2N2O2 and its molecular weight is 251.11. The purity is usually 95%.
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Scientific Research Applications

New Salt Formation

2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride has been involved in the formation of new salts used in pharmaceutical compositions and therapeutics. For instance, N-{2-[(2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate, a salt or solvate, is utilized in pharmaceutical compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Pesticide Potential

Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and others, have been characterized for their potential as pesticides. These compounds were studied using X-ray powder diffraction, revealing new diffraction data and confirming their potential use in pest control (E. Olszewska, B. Tarasiuk, & S. Pikus, 2009).

Anticancer Drug Synthesis

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized from similar compounds, has been explored for its anticancer activity. This compound underwent in silico modeling studies targeting the VEGFr receptor, demonstrating its potential in cancer treatment (Gopal Sharma et al., 2018).

Environmental Monitoring

A derivative, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), has been used as a molecular probe for tracing carbonyl compounds (aldehydes and ketones) in water samples. This application is significant for environmental monitoring and analysis (S. Houdier et al., 2000).

Antimicrobial Applications

2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, derived from hydroxyphenylacetic acid, have been studied for their antimicrobial activity. These compounds showed in vitro activity against various fungal and bacterial strains, suggesting their potential use in antimicrobial treatments (H. Jayadevappa et al., 2012).

Anti-inflammatory Drug Development

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, synthesized from related compounds, has been investigated for its anti-inflammatory properties. The study included in silico modeling, molecular docking, and interaction energy studies, indicating its potential as an anti-inflammatory drug (F. H. Al-Ostoot et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a reagent in organic synthesis, it might act as a nucleophile or electrophile depending on the reaction conditions .

Safety and Hazards

As with many organic compounds, handling this compound would likely require standard safety precautions. It could potentially be irritating to the skin and eyes, and toxic if ingested .

Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in the development of new synthetic methods or in the design of new pharmaceuticals .

Properties

IUPAC Name

2-aminooxy-N-[(4-chlorophenyl)methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.ClH/c10-8-3-1-7(2-4-8)5-12-9(13)6-14-11;/h1-4H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEKDZYXGJZHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CON)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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